N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16366794
Molecular Formula: C18H16FN3O4S2
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16FN3O4S2 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H16FN3O4S2/c1-26-14-8-6-12(7-9-14)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,21,23) |
| Standard InChI Key | LRKJNCZAMOKEQL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Introduction
Chemical Synthesis and Industrial Production
Stepwise Synthesis Methodology
The synthesis of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves a multi-step sequence optimized for yield and purity. Initial steps focus on constructing the 1,3,4-thiadiazole ring via cyclization of thiocarbohydrazide derivatives under acidic conditions. Subsequent sulfonylation introduces the 2-fluorobenzylsulfonyl group using 2-fluorobenzylsulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to mitigate side reactions . The final acetamide moiety is appended via nucleophilic acyl substitution, where 2-(4-methoxyphenyl)acetic acid reacts with the thiadiazole intermediate in the presence of ethyl dimethylaminopropylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .
Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonylation) | Prevents oxidation |
| Solvent | Acetonitrile (amide coupling) | Enhances solubility |
| Catalyst | EDCI/HOBt (1:1 molar ratio) | Maximizes efficiency |
Industrial-scale production employs continuous flow synthesis to improve reproducibility, with yields exceeding 78%. Purification via column chromatography (ethyl acetate/petroleum ether, 3:2) ensures >95% purity, validated by HPLC .
Structural and Spectroscopic Characterization
Molecular Geometry and Tautomerism
X-ray crystallography and computational modeling reveal a planar thiadiazole ring (dihedral angle: 73.5° with the methoxyphenyl group) stabilized by π-conjugation . The sulfonyl group adopts a trigonal planar geometry, while the acetamide moiety participates in intramolecular hydrogen bonding with the thiadiazole nitrogen, reducing rotational freedom . Tautomeric equilibria between thione and thiol forms are suppressed by the electron-withdrawing sulfonyl group, locking the molecule in the (2E)-configuration.
Spectroscopic Signatures
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.81 (s, 3H, OCH₃) | Methoxy group confirmation |
| IR | 1685 cm⁻¹ (C=O stretch) | Acetamide carbonyl |
| MS (ESI+) | m/z 422.1 [M+H]⁺ | Molecular ion confirmation |
Physicochemical Properties
Solubility and Stability
The compound demonstrates moderate solubility in polar aprotic solvents (DMF: 12.3 mg/mL; DMSO: 9.8 mg/mL) but limited aqueous solubility (0.24 mg/mL at 25°C) due to hydrophobic aryl groups. Stability studies indicate degradation <5% under ambient conditions over 6 months, with accelerated degradation observed at pH <3 (hydrolysis of sulfonyl group) or pH >10 (thiadiazole ring opening) .
Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |
| LogP | 2.94 | Computational prediction |
Applications in Materials Science
Redox-Active Materials
The thiadiazole-sulfonyl scaffold exhibits reversible redox behavior at −0.67 V (vs. Ag/AgCl), enabling applications in organic electrodes and charge-storage devices. Composite films with poly(3,4-ethylenedioxythiophene) (PEDOT) show enhanced conductivity (1.8 S/cm) compared to pure PEDOT (0.9 S/cm).
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